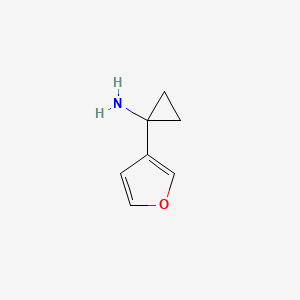
1-(furan-3-yl)cyclopropan-1-amine
概述
描述
1-(furan-3-yl)cyclopropan-1-amine is an organic compound that features a cyclopropane ring attached to a furan ring via an amine group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(furan-3-yl)cyclopropan-1-amine typically involves the cyclopropanation of a furan derivative followed by amination. One common method is the reaction of furan-3-carboxaldehyde with diazomethane to form a cyclopropane ring, followed by reduction and subsequent amination to introduce the amine group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the production process.
化学反应分析
Types of Reactions: 1-(furan-3-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products Formed:
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted amines depending on the reagents used.
科学研究应用
1-(furan-3-yl)cyclopropan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(furan-3-yl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring can participate in π-π interactions, while the amine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
1-(Furan-2-yl)cyclopropanamine: Similar structure but with the furan ring attached at the 2-position.
1-(Thiophen-3-yl)cyclopropanamine: Contains a thiophene ring instead of a furan ring.
1-(Pyridin-3-yl)cyclopropanamine: Contains a pyridine ring instead of a furan ring.
Uniqueness: 1-(furan-3-yl)cyclopropan-1-amine is unique due to the presence of both a cyclopropane ring and a furan ring, which imparts distinct chemical and biological properties. The specific positioning of the furan ring at the 3-position also influences its reactivity and interactions with other molecules.
属性
分子式 |
C7H9NO |
|---|---|
分子量 |
123.15 g/mol |
IUPAC 名称 |
1-(furan-3-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C7H9NO/c8-7(2-3-7)6-1-4-9-5-6/h1,4-5H,2-3,8H2 |
InChI 键 |
VJMVHBXQPOWTTG-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C2=COC=C2)N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















